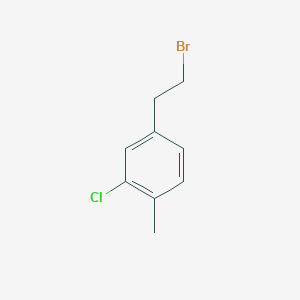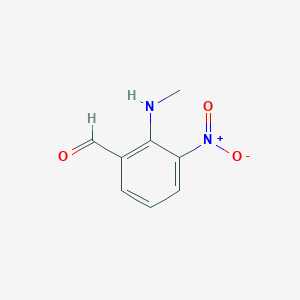
3,3-Dimethyl-2-butanol methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-butanol methanesulfonate is an organic compound derived from 3,3-Dimethyl-2-butanol, also known as pinacolyl alcohol. This compound is characterized by the presence of a methanesulfonate group attached to the 3,3-Dimethyl-2-butanol molecule. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-butanol methanesulfonate typically involves the reaction of 3,3-Dimethyl-2-butanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then reacts with the methanesulfonyl chloride to form the desired product. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process by providing better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-2-butanol methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by other nucleophiles, leading to the formation of different products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The alcohol group in the compound can be oxidized to form ketones or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination reactions. The reactions are usually conducted at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as chromium trioxide or potassium permanganate are used to oxidize the alcohol group.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of 3,3-Dimethyl-2-butanol.
Elimination Reactions: The major products are alkenes, such as 2,3-dimethyl-2-butene.
Oxidation Reactions: The major products are ketones or aldehydes, depending on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-butanol methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various substituted compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2-butanol methanesulfonate involves the formation of reactive intermediates that can interact with various molecular targets. The methanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The compound can also undergo elimination reactions to form alkenes, which can further participate in various chemical transformations. The specific molecular targets and pathways involved depend on the particular reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-2-butanol: The parent compound, which lacks the methanesulfonate group.
2-Butanol, 3,3-dimethyl-: A structural isomer with different chemical properties.
tert-Butyl methyl carbinol: Another name for 3,3-Dimethyl-2-butanol, highlighting its structural features.
Uniqueness
3,3-Dimethyl-2-butanol methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical reactivity compared to its parent compound and other similar compounds. This makes it a valuable reagent in organic synthesis and various scientific research applications.
Eigenschaften
CAS-Nummer |
67764-23-2 |
|---|---|
Molekularformel |
C7H16O3S |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
3,3-dimethylbutan-2-yl methanesulfonate |
InChI |
InChI=1S/C7H16O3S/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3 |
InChI-Schlüssel |
RONIPIKRZUERBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-Benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B13566717.png)


